5|A-Androstan-3|A,17|A-diol-d3

Description

BenchChem offers high-quality 5|A-Androstan-3|A,17|A-diol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5|A-Androstan-3|A,17|A-diol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H32O2 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

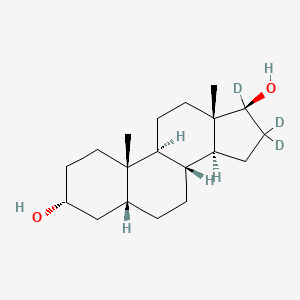

(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D |

InChI Key |

CBMYJHIOYJEBSB-MSKBEDTQSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5α-Androstan-3α,17α-diol-d3: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Androstanediols

5α-Androstan-3α,17α-diol is a metabolite of the potent androgen dihydrotestosterone (DHT). The study of such metabolites is crucial for understanding the nuances of androgen signaling and metabolism in various physiological and pathological states. The deuterated form, 5α-Androstan-3α,17α-diol-d3, serves as an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based assays. Its stable isotope label allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices, mitigating the effects of sample loss during preparation and variations in instrument response.

Core Properties and Identification

Precise identification of steroid isomers is paramount. The stereochemistry at the C3 and C17 positions significantly influences biological activity. This section provides key identifiers and physicochemical properties for 5α-Androstan-3α,17α-diol and its relevant isomers.

| Property | 5α-Androstan-3α,17α-diol | 5α-Androstan-3α,17β-diol | 5α-Androstan-3β,17α-diol | 5α-Androstan-3α,17β-diol-d3 |

| CAS Number | Not readily available | 1852-53-5[1][2] | 5856-11-1[3] | 79037-33-5[2][4] |

| Molecular Formula | C₁₉H₃₂O₂ | C₁₉H₃₂O₂ | C₁₉H₃₂O₂ | C₁₉H₂₉D₃O₂ |

| Molecular Weight | 292.46 g/mol | 292.46 g/mol | 292.46 g/mol | 295.48 g/mol |

| Synonyms | Epietiocholane-3α,17α-diol | 3α-Androstanediol, 3α,5α-Androstanediol | 5α-Androstane-3β,17α-diol | (3α,5α,17β)-Androstane-3,17-diol-d3 |

Metabolic Landscape: Synthesis and Biological Role

5α-Androstanediols are downstream metabolites in the androgen synthesis pathway, originating from testosterone. Understanding this pathway is critical for interpreting quantitative data and appreciating the biological context of these molecules.

Testosterone is first converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[5] Subsequently, DHT is metabolized by hydroxysteroid dehydrogenases (HSDs) to various androstanediols. The formation of 3α- and 3β-isomers is catalyzed by specific 3α-HSD and 3β-HSD enzymes, respectively.[6]

These metabolites are not merely inactive byproducts. They exhibit their own biological activities, notably as neurosteroids that can modulate neuronal excitability through interaction with GABA-A receptors.[7] Furthermore, certain isomers like 5α-androstane-3β,17β-diol can act as agonists for the estrogen receptor-β (ERβ), highlighting a complex interplay between androgen and estrogen signaling pathways.[8][9]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5A-ANDROSTAN-3A-OL-17B-DIOL | Eurisotop [eurisotop.com]

- 3. 5alpha-Androstane-3beta,17alpha-diol | C19H32O2 | CID 446934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5Alpha-Androstane-3Alpha,17Beta-diol-d3 | LGC Standards [lgcstandards.com]

- 5. Steroid 5alpha-reductase 1 promotes 5alpha-androstane-3alpha,17beta-diol synthesis in immature mouse testes by two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5a-Androstanediol | Rupa Health [rupahealth.com]

- 7. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Androgen Metabolite, 5α-Androstane-3β,17β-Diol (3β-Diol), Activates the Oxytocin Promoter Through an Estrogen Receptor-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

Biological role of 17-epi-androstanediol vs 17β-androstanediol

Stereochemical Determinism in Androgen Metabolism: 17-epi vs. 17 -Androstanediol

Biological Role, Receptor Pharmacology, and Analytical Distinction

Executive Summary

In androgen biology, the stereochemistry at Carbon-17 (C17) acts as a binary switch for biological function. While 17

This guide delineates the divergent pathways of these isomers, correcting common misconceptions regarding the "Backdoor Pathway" and providing validated protocols for their isolation and analysis.

Structural & Stereochemical Context

The generic term "Androstanediol" (Adiol) obfuscates four distinct stereoisomers. Biological activity is strictly dictated by the orientation of the hydroxyl groups at C3 and C17.

The Four Isomers

| Nomenclature | Structure | Primary Biological Role |

| 3 | ER | |

| 3 | DHT Precursor (Pro-androgenic), GABA | |

| 17-epi-Adiol | Metabolic Marker (Epitestosterone), Weak GABA | |

| Iso-epi-Adiol | Minor metabolite; largely inactive. |

Key Insight: The "17

Biological Roles & Signaling Pathways[1][2]

17 -Androstanediol: The Dual Regulator

The 17

-

The "Frontdoor" Loop: Testosterone

DHT -

The ER

Axis: DHT-

-Adiol is a specific, high-affinity ligand for ER

-

Clinical Relevance: In the prostate, ER

activation promotes apoptosis and differentiation, counteracting the proliferative drive of AR (activated by DHT). Loss of

-

-Adiol is a specific, high-affinity ligand for ER

17-epi-Androstanediol: The Metabolic Sentinel

The 17-epi isomer (

-

Biomarker Utility: Unlike the 17

forms, 17-epi-Adiol is not recycled into potent androgens. Its presence in urine is the gold standard for detecting exogenous testosterone administration (which suppresses endogenous epitestosterone, altering the T/E ratio and the corresponding Diol ratios). -

Neurosteroid Activity: Possessing the

-hydroxyl group, 17-epi-Adiol acts as a positive allosteric modulator of the GABA

The "Backdoor Pathway" Clarification

A critical distinction for drug development:

-

Human Backdoor Pathway: Utilizes 17

geometry.[3][4][5][6][7]-

Sequence: 17-OH-Progesterone

Androsterone

-

-

Misconception: 17-epi-Adiol is not a primary intermediate in the human backdoor pathway to DHT. It serves as a "shunt" metabolite, preventing androgen accumulation.

Signaling Pathway Visualization

Caption: Divergent metabolic fates of 17

Experimental Protocols

Analytical Separation (LC-MS/MS)

Separating these isomers is challenging due to identical molecular weights (292.46 g/mol ). Standard C18 columns often fail to resolve the

Protocol: Chiral/High-Resolution Separation

-

Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether). Evaporate and reconstitute in 50:50 MeOH:H2O.

-

Column: Porous Graphitic Carbon (PGC) or Biphenyl stationary phases are superior to C18 for steroid isomer separation.

-

Recommended: Hypercarb (Thermo) or Kinetex Biphenyl (Phenomenex).

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

B: Methanol:Acetonitrile (1:1) + 0.1% Formic Acid.

-

-

Gradient: Isocratic hold at 60% B is often required for baseline resolution of the critical pair (

vs -

Detection: MS/MS in Positive Mode (ESI+).

-

Transitions: Water loss is common. Monitor

(loss of H -

Differentiation: The ratio of the water-loss product ions often differs between stereoisomers due to the stability of the leaving groups.

-

Receptor Binding Assay (Self-Validating)

To confirm the identity of an isolated fraction (17-epi vs 17

-

Reagent: Recombinant Human ER

Ligand Binding Domain (LBD). -

Tracer: [3H]-Estradiol or Fluorescent-Estradiol.

-

Control: 17

-Estradiol ( -

Validation Logic:

-

If Fraction X displaces tracer with

nM -

If Fraction X shows no displacement at 1

M -

Differentiation Step: Treat the non-binding fraction with 17

-HSD6 and NAD+. If it converts to a compound that binds AR (DHT), it is 3

-

Comparative Data Summary

| Feature | 17 | 17-epi-Androstanediol ( |

| Precursor | DHT (via 3 | Epitestosterone (via 5 |

| Estrogen Receptor | High Affinity ( | No Affinity ( |

| Androgen Receptor | Low Affinity | No Affinity |

| GABA | Weak/Inactive | Moderate Activity (Anxiolytic potential) |

| Metabolic Fate | Terminal or back to DHT (rare) | Glucuronidation |

| Clinical Marker | Prostate Tissue Health | Doping Control / Epitestosterone Metabolism |

References

-

Weihua, Z., et al. (2001). "An estrogen receptor beta-selective agonist 5alpha-androstane-3beta,17beta-diol."[8] Proceedings of the National Academy of Sciences. Link

-

Handa, R. J., et al. (2008). "A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in the regulation of the hypothalamo-pituitary-adrenal axis." Frontiers in Endocrinology. Link

-

Geyer, H., et al. (2008).[9] "Factors influencing the steroid profile in doping control analysis." Journal of Mass Spectrometry. Link

-

Auchus, R. J. (2004). "The backdoor pathway to dihydrotestosterone."[3] Trends in Endocrinology & Metabolism. Link

-

Bellemare, V., et al. (2005).[1] "Characterization of 17alpha-hydroxysteroid dehydrogenase activity (17alpha-HSD) and its involvement in the biosynthesis of epitestosterone." BMC Biochemistry. Link

Sources

- 1. Characterization of 17alpha-hydroxysteroid dehydrogenase activity (17alpha-HSD) and its involvement in the biosynthesis of epitestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androstanediol and 5-androstenediol profiling for detecting exogenously administered dihydrotestosterone, epitestosterone, and dehydroepiandrosterone: potential use in gas chromatography isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric analysis of androstan-17beta-ol-3-one and androstadiene-17beta-ol-3-one isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.openfox.io [proteopedia.openfox.io]

- 6. Tissue androgen concentrations in golden hamsters with benign prostatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

Difference between 3α,17α-diol and 3α,17β-diol isomers

Technical Guide: Distinguishing -Androstane- -diol and -diol Isomers

Executive Summary

In androgen metabolism research, the precise differentiation between

This guide delineates the structural, biosynthetic, and pharmacological divergences between these isobaric metabolites and provides validated protocols for their analytical separation.[1]

Structural and Stereochemical Basis

Both molecules share the

-

-diol: The hydroxyl group at C17 is in the

-

-diol: The hydroxyl group at C17 is in the

Comparative Properties Table

| Feature | ||

| Systematic Name | ||

| Precursor | Dihydrotestosterone (DHT) | Epitestosterone / Androsterone |

| Prostatic Role | Active Reservoir: Back-converts to DHT | Inactive: Poor AR binding; no conversion to DHT |

| Neuroactivity | Potent GABA-A PAM (Anxiolytic) | Weak/Moderate GABA-A PAM |

| Glucuronidation | Preferentially UGT2B17 (17-O-Gluc) | Preferentially UGT2B7 (17-O-Gluc) |

| Elimination | Major urinary metabolite (as Gluc) | Minor urinary metabolite |

Biosynthetic Pathways[1]

The formation of these isomers follows two distinct enzymatic lineages. The

Pathway Visualization[1]

Figure 1: Divergent biosynthetic origins of the

Mechanistic Insight[1][5][6][7]

-

The

"Back-Door": In the prostate, -

The

"Exit": The

Analytical Methodology: Separation Strategy

Because these isomers are isobaric (MW 292.[1]46) and produce identical product ions (water losses:

Protocol: LC-MS/MS Separation

Objective: Baseline separation of

Instrument Setup:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating steroid isomers due to

--

Recommended: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase:

-

A: Water + 0.2 mM Ammonium Fluoride (enhances ionization in negative mode) OR 0.1% Formic Acid (positive mode).[1]

-

B: Methanol (MeOH).[1] Note: Methanol often provides better isomer selectivity than Acetonitrile for steroids.[1]

Gradient Profile (at 0.4 mL/min):

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 40 | Load |

| 1.0 | 40 | Isocratic hold |

| 10.0 | 65 | Slow ramp (Critical for separation) |

| 10.1 | 95 | Wash |

| 12.0 | 95 | Wash |

| 12.1 | 40 | Re-equilibrate |

Detection (MRM Transitions - Positive Mode with Derivatization): Direct ionization of diols is poor.[1] Derivatization with Picolinic Acid or Dansyl Chloride is recommended for high sensitivity [2].[1]

-

Precursor:

-

Product: Specific fragment of the derivative.

Retention Order (Typical on Phenyl-Hexyl):

Biological & Clinical Significance[1][5]

Glucuronidation and Doping Control

The ratio of these isomers in urine is influenced by specific UGT enzymes.[1]

-

UGT2B17: High specificity for

-hydroxyl groups.[1][10] It glucuronidates -

UGT2B7: Broader specificity but shows preference for

-hydroxyl groups (similar to its activity on epitestosterone) [3].[1]

Implication: In individuals with the UGT2B17 deletion polymorphism (common in East Asian populations), the urinary excretion of

Neurosteroid Activity

Both isomers possess the

References

-

Bauman, D. R., et al. "Identification of the major oxidative 3alpha-hydroxysteroid dehydrogenase in human prostate that converts 5alpha-androstane-3alpha,17beta-diol to 5alpha-dihydrotestosterone: a potential therapeutic target for androgen-dependent disease." Molecular Endocrinology, 2006.[1]

-

Wang, Y., et al. "A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women."[1] Journal of Chromatography B, 2019.[1]

-

Sten, T., et al. "UDP-glucuronosyltransferases in conjugation of 5alpha- and 5beta-androstane steroids."[1] Drug Metabolism and Disposition, 2009.[1]

-

Handa, R. J., et al. "A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity."[1][5] Journal of Neuroendocrinology, 2009.[1][5]

Sources

- 1. 5 alpha-Androstane-3 alpha,17 beta-diol | C19H32O2 | CID 15818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steroid 5alpha-reductase 1 promotes 5alpha-androstane-3alpha,17beta-diol synthesis in immature mouse testes by two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of testosterone to 17 beta-hydroxy-5 alpha-androstane-3-one and 5 alpha-androstane-3 alpha, 17 beta-diol in alveolar macrophages from rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma 5 alpha-androstane-3 alpha,17 beta-diol and urinary 5 alpha-androstane-3 alpha,17 beta-diol glucuronide, parameters of peripheral androgen action: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The androgen metabolite 5alpha-androstane-3beta,17beta-diol (3betaAdiol) induces breast cancer growth via estrogen receptor: implications for aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5 alpha-androstane-3 alpha,17 beta-diol 3- and 17-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-glucuronosyltransferases in conjugation of 5alpha- and 5beta-androstane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of 17α-Hydroxy Steroids: A Guide to Deuterated Internal Standard Implementation in LC-MS/MS

Executive Summary The accurate profiling of 17α-hydroxy steroids—specifically 17α-hydroxyprogesterone (17-OHP) and 17α-hydroxypregnenolone (17-OH-Preg)—is the analytical cornerstone for the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[1][2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity to immunoassays, it is vulnerable to matrix effects (ionization suppression/enhancement) that can compromise quantitative accuracy.[3]

This guide details the implementation of stable isotope-labeled (SIL) internal standards, specifically deuterated analogs, to correct for these variances. It moves beyond basic "spike-and-shoot" protocols to explain the physicochemical mechanisms governing internal standard behavior, selection criteria to avoid deuterium scrambling, and a self-validating workflow for clinical research.

Part 1: The Analytical Challenge & The Physics of Internal Standards

The Matrix Effect Paradox

In complex matrices like serum or plasma, phospholipids and other endogenous components co-elute with target steroids. These components compete for charge in the electrospray ionization (ESI) source, leading to signal suppression.

-

The Problem: If the internal standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment.[4][5]

-

The Solution: A Stable Isotope Labeled (SIL) IS is chemically identical to the analyte but mass-shifted, theoretically ensuring it tracks the analyte through extraction, chromatography, and ionization.[5]

The Deuterium "Trap": Chromatographic Isotope Effect

While Carbon-13 (

Because the C-D bond is shorter and more stable than the C-H bond, deuterated molecules have a slightly smaller molar volume and lower lipophilicity.

-

Consequence: Deuterated standards often elute slightly earlier than the non-labeled analyte in Reversed-Phase LC (RPLC).

-

Risk: If the retention time shift (

) is significant, the IS may elute outside the ion suppression zone of the analyte, failing to correct for matrix effects. -

Mitigation: Use standards with fewer deuterium atoms (e.g., D3 or D4 rather than D9) to minimize

, or use highly efficient UHPLC columns to sharpen peaks and minimize overlap with suppressors.

Deuterium Scrambling & Stability

Not all deuterated standards are created equal. The position of the label is critical.

-

Exchangeable Protons: Deuterium placed on hydroxyl (-OH) or amine (-NH) groups will rapidly exchange with Hydrogen in the mobile phase (H/D exchange), causing the signal to disappear from the IS channel and appear in the analyte channel (cross-talk).

-

Stable Backbone: Labels must be incorporated into the steroid backbone (e.g., Ring C, positions 11, 12, or 19) where C-D bonds are non-exchangeable.

Part 2: Strategic Selection of Internal Standards

The following decision logic ensures the selection of a robust internal standard.

Figure 1: Decision logic for selecting internal standards to minimize scrambling and retention time effects.

Part 3: Experimental Protocol (Supported Liquid Extraction)

This protocol utilizes Supported Liquid Extraction (SLE) rather than traditional Liquid-Liquid Extraction (LLE). SLE offers better automation potential, cleaner extracts (removal of phospholipids), and higher recovery for steroid panels.

Materials & Reagents

-

Analytes: 17α-Hydroxyprogesterone, 17α-Hydroxypregnenolone.[6][7][8]

-

Internal Standards:

-

17α-Hydroxyprogesterone-d8 (2,2,4,6,6,21,21,21-d8). Note: Ensure D-labels are not on the 17-OH.

-

17α-Hydroxypregnenolone-d3 (21,21,21-d3).

-

-

Matrix: Steroid-stripped serum (for calibrators).

-

Columns: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

Workflow Diagram

Figure 2: Optimized Supported Liquid Extraction (SLE) workflow for high-throughput steroid profiling.

LC-MS/MS Conditions

Chromatography:

-

Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization for steroids).

-

Mobile Phase B: Methanol.

-

Gradient: 40% B to 95% B over 5 minutes.

Mass Spectrometry (MRM Parameters): The following transitions are selected to maximize sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |

| 17-OH-Progesterone | 331.2 | 97.1 | Quant | 25 |

| 331.2 | 109.1 | Qual | 22 | |

| 17-OHP-d8 (IS) | 339.2 | 100.1 | Quant | 25 |

| 339.2 | 113.1 | Qual | 22 | |

| 17-OH-Pregnenolone | 333.2 | 297.2 | Quant | 18 |

| 333.2 | 105.1 | Qual | 30 | |

| 17-OH-Preg-d3 (IS) | 336.2 | 300.2 | Quant | 18 |

Note: 17-OH-Pregnenolone is monitored via water loss [M+H-H2O]+ -> Fragment, or direct fragmentation depending on instrument sensitivity. The 333->297 transition corresponds to the loss of two water molecules or specific skeletal fragmentation common in delta-5 steroids.

Part 4: Quality Control & Troubleshooting

Self-Validating System Checks

To ensure the protocol is trustworthy, implement these checks in every batch:

-

IS Area Stability: Plot the peak area of the IS for all samples. A drop >50% relative to the mean indicates severe matrix suppression or extraction failure for that specific sample.

-

Retention Time Lock: The retention time of the deuterated IS must be within ±0.05 min of the analyte (accounting for the slight shift). Any deviation suggests column aging or mobile phase issues.

-

Ion Ratio Confirmation: The ratio of Quant/Qual ions must remain within ±20% of the calibrators to confirm peak identity and rule out isobaric interferences.

Troubleshooting Common Issues

-

Low Sensitivity for 17-OH-Pregnenolone: This steroid ionizes poorly compared to 17-OHP.

-

Fix: If native sensitivity is insufficient, use Derivatization .[9] Treat the dried extract with Dansyl Chloride or hydroxylamine. This adds a moiety that ionizes efficiently, increasing sensitivity by 10-100x.

-

-

Cross-Talk (Signal in Blank):

-

Cause: IS concentration too high or isotopic impurity (presence of D0 in the D-labeled standard).

-

Fix: Titrate IS concentration down to the lowest level that provides reproducible signals (S/N > 20).[10] Purchase high-purity standards (>99% isotopic purity).

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2014).[11] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI. Link

-

Etter, M. L., et al. (2006). "Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method." Journal of Chromatography B, 840(1), 69-74. Link

-

Thermo Fisher Scientific. (2020). "High-Throughput LC-MS/MS Quantification of 17-Hydroxyprogesterone (17-OHP) in Human Blood Serum for Clinical Research Purposes." Application Note. Link

- Fanelli, F., et al. (2011). "New strategies for the analysis of steroid hormones by LC-MS/MS." Journal of Endocrinological Investigation, 34, 1-12.

- Grebe, S. K., & Singh, R. J. (2011). "LC-MS/MS in the Clinical Laboratory – Where to From Here?" The Clinical Biochemist Reviews, 32(1), 5–31. (Reference for matrix effects and ion suppression mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 7. 17-Hydroxylase Deficiency Syndrome Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]

- 8. Serum 17-hydroxypregnenolone and 17-hydroxypregnenolone sulfate concentrations in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromsoc.jp [chromsoc.jp]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]

Precision in IDMS: Isotopic Purity Standards for Androstanediol-d3

Topic: Isotopic Purity Requirements for Androstanediol-d3 Standards Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, Mass Spectrometrists, and Drug Development Professionals.

Executive Summary

In quantitative bioanalysis using Isotope Dilution Mass Spectrometry (IDMS), the internal standard (IS) is often viewed merely as a tool to correct for matrix effects and recovery losses. However, for endogenous steroids like androstanediol (

This guide delineates the technical requirements for androstanediol-d3 standards, moving beyond simple "percent purity" certificates to focus on the isotopologue distribution and its impact on regulatory compliance (FDA/EMA/ICH M10).

Part 1: The Physics of Quantitation and the "d0" Liability

The fundamental assumption of IDMS is that the Internal Standard is spectrally distinct from the analyte. For androstanediol (MW ~292.5 Da), a d3-labeled standard shifts the precursor mass by +3 Da.

However, "isotopic purity" is frequently misunderstood. A certificate of analysis (CoA) claiming "98% enrichment" refers to the probability of deuterium incorporation at specific sites, not the absence of the unlabeled (

The Mathematical Impact on LLOQ

The presence of unlabeled androstanediol (

The Equation of Interference:

-

Scenario: You target an LLOQ of 50 pg/mL.

-

IS Concentration: You spike androstanediol-d3 at 10 ng/mL (10,000 pg/mL) to maintain linearity.

-

Impurity: The standard contains 0.5% residual

. -

Result:

. -

Consequence: Your "blank" sample reads 50 pg/mL. You have lost the ability to distinguish your LLOQ from the background noise generated by your own standard.

Part 2: Regulatory & Validation Thresholds (FDA, EMA, ICH M10)

Regulatory bodies have harmonized their stance on IS interference, but the burden of proof lies with the analyst to demonstrate "fitness for purpose."

The "20% Rule" vs. The "5% Rule"

According to the ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines:

-

Selectivity (Blank Matrix): Responses attributable to interfering components in the blank must be

of the analyte response at the LLOQ.[1] -

IS Interference (Cross-talk): The IS response in the blank must be

of the average IS response.

Crucial Distinction: The "5% rule" protects the IS channel. The "20% rule" protects the analyte channel. Isotopic impurity in the standard primarily threatens the 20% rule.

Data Summary: Impact of Purity on Sensitivity

The following table illustrates the maximum allowable

| Target LLOQ (pg/mL) | IS Spike Conc. (ng/mL) | IS:LLOQ Ratio | Max Allowable d0 (%)* |

| 500 | 10 | 20:1 | < 1.00% |

| 100 | 10 | 100:1 | < 0.20% |

| 50 | 10 | 200:1 | < 0.10% |

| 10 | 5 | 500:1 | < 0.04% |

*Calculated to ensure interference contributes <20% to the LLOQ signal.

Part 3: Experimental Protocol – The "Zero-Sample" Stress Test

Do not rely solely on the vendor's CoA. Vendor definitions of "purity" often rely on NMR, which may not detect trace

Protocol: Isotopic Purity Verification

Objective: Determine if the androstanediol-d3 lot is suitable for the target LLOQ.

-

Preparation: Prepare the Internal Standard Working Solution (ISWS) at the concentration intended for the final extract (e.g., 10 ng/mL).

-

The "Zero" Injection: Inject a Double Blank (solvent only) followed by a Zero Sample (Matrix + IS, but NO analyte).

-

Monitor Transitions: Acquire data for both the Analyte (e.g., m/z 293

product) and the IS (e.g., m/z 296 -

Calculation:

-

Integrate the peak in the Analyte Channel at the expected retention time.

-

Compare this area to the area of the LLOQ standard (from a separate injection).

-

Pass Criteria: Area (Zero Sample)

of Area (LLOQ Standard).

-

Visualization: The Validation Decision Tree

The following diagram outlines the logical flow for accepting or rejecting an IS lot based on isotopic purity.

Figure 1: Decision logic for qualifying deuterated internal standards. Note that reducing IS concentration is a mitigation strategy but may compromise the dynamic range.

Part 4: The Deuterium Isotope Effect

Beyond mass shift, deuteration affects chromatography. The C-D bond is shorter and less polarizable than the C-H bond. In Reversed-Phase Chromatography (RPLC), this often leads to the deuterated standard eluting slightly earlier than the unlabeled analyte.

Why This Matters for Androstanediol

Androstanediol is subject to significant matrix effects (ion suppression) from phospholipids in plasma/serum.

-

If androstanediol-d3 elutes 0.1–0.2 minutes earlier than the analyte, it may elute outside a suppression zone that the analyte elutes into.

-

Result: The IS fails to compensate for the matrix effect, leading to inaccurate quantitation.

Requirement:

-

Use columns with high efficiency (sub-2

m particles) to minimize peak widths, but ensure the retention time shift ( -

Recommendation: If

is significant, consider

Part 5: Synthesis & Stability (Exchangeable Protons)

Not all "d3" standards are created equal.[2][3] The position of the deuterium label is paramount for stability.

The "Washout" Risk

Deuterium placed on heteroatoms (hydroxyl groups, -OD) or alpha to carbonyls (in precursors like androstenedione) is "exchangeable." Upon dissolution in protic solvents (water, methanol) or exposure to acidic LC mobile phases, these deuterium atoms will swap with hydrogen.

-

Requirement: For androstanediol, the deuterium must be located on the carbon backbone (e.g., C16, C19 positions) and not on the 3- or 17-hydroxyl groups.

-

Verification: Monitor the stability of the IS stock solution over 24 hours at room temperature. A decrease in the M+3 signal and a corresponding rise in M+2 or M+0 indicates back-exchange.

Pathway of Interference

The following diagram illustrates how synthesis impurities and back-exchange lead to bioanalytical failure.

Figure 2: Mechanisms of internal standard interference. Impurities in the IS supply chain directly corrupt the analyte quantification channel.

References

-

US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

- Wang, S., et al. (2007). Interference of stable isotope labeled internal standards in quantitative LC-MS/MS assays. Journal of Chromatography B.

- Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

5α-Androstan-3α,17α-diol-d3 synonyms and chemical nomenclature

This guide serves as an authoritative technical resource for 5α-Androstan-3α,17α-diol-d3 , a stable isotope-labeled internal standard used in the precise quantification of androgen metabolites.

Synonyms, Nomenclature, and Analytical Application

Executive Summary

5α-Androstan-3α,17α-diol-d3 (often abbreviated as 17-epi-3α-diol-d3 ) is the deuterated isotopologue of 5α-androstane-3α,17α-diol. It serves as the critical Internal Standard (IS) for normalizing matrix effects and recovery losses during the mass spectrometric quantification of epitestosterone metabolites .

Unlike the more common androgen metabolite 5α-androstane-3α,17β -diol (a DHT metabolite), the 17α-isomer is a downstream marker of epitestosterone metabolism. Accurate differentiation between these stereoisomers is fundamental to steroid profiling in clinical endocrinology and anti-doping analysis (WADA protocols).

Chemical Nomenclature & Structure

IUPAC and Common Nomenclature

The nomenclature defines the precise stereochemistry at three chiral centers (C3, C5, C17) and the isotopic labeling.

| Category | Designation | Technical Explanation |

| Systematic Name | (3α,5α,17α)-Androstane-3,17-diol-d3 | 5α: A/B ring fusion is trans (planar geometry).3α: Hydroxyl group is axial (below plane).17α: Hydroxyl group is pseudo-axial (below plane), characteristic of the "epi" series.[1] |

| Common Synonyms | 17-Epi-androstanediol-d3Epi-3α-diol-d35α-Androstane-3α,17α-diol-d3 | "Epi" denotes the epimerization at C17 relative to the major androgen testosterone/DHT series.[1] |

| CAS Number | 6165-21-5 (Unlabeled) | The "d3" variant is generally custom-synthesized; CAS numbers for isotopes vary by labeling position (e.g., 19,19,19-d3 vs 16,16,17-d3). |

| Chemical Formula | C₁₉H₂₉D₃O₂ | Mass shift of +3 Da relative to unlabeled analyte (MW ~295.48 vs 292.46). |

Structural Visualization (DOT)

The following diagram illustrates the stereochemical hierarchy and the distinction between the target analyte (17α) and its common isomer (17β).

Caption: Hierarchical breakdown of the 5α-Androstan-3α,17α-diol-d3 structure, highlighting the critical 17α-stereochemistry that distinguishes it from the standard androgen metabolite.

Metabolic Context: The Epitestosterone Pathway

Understanding the biological origin of the unlabeled analyte is essential for interpreting experimental data. 5α-Androstan-3α,17α-diol is the primary metabolite of Epitestosterone , not Testosterone.

Pathway Causality

-

Precursor: Epitestosterone (17α-hydroxy-4-androsten-3-one).

-

Enzymatic Reduction: 5α-Reductase reduces the A-ring double bond.

-

Ketone Reduction: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) reduces the C3 ketone.

-

Result: 5α-Androstane-3α,17α-diol.[1][2][3][4][5][6][7][8][9][10]

This pathway is distinct from the Testosterone

Caption: Metabolic divergence between the Epitestosterone (17α) and Testosterone (17β) pathways. The target analyte is the end-product of the 17α lineage.

Analytical Methodology: LC-MS/MS Protocol

The Role of the Internal Standard

In quantitative mass spectrometry, 5α-Androstan-3α,17α-diol-d3 is spiked into samples before extraction.[11]

-

Correction: It corrects for variations in extraction efficiency (SPE/LLE) and ionization suppression (matrix effects).

-

Identification: It co-elutes with the endogenous analyte (17α) but is distinct by mass (+3 Da), confirming the retention time of the correct isomer.

Critical Separation Requirement

The 17α and 17β isomers are isobaric (same mass: 292.5 Da). Mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

| Parameter | 5α-Androstan-3α,17α -diol (Target) | 5α-Androstan-3α,17β -diol (Interference) |

| Mass (m/z) | 293.2 [M+H]⁺ | 293.2 [M+H]⁺ |

| Stereochemistry | 17-Alpha (Epi) | 17-Beta |

| Elution Order | Typically elutes earlier on C18 columns | Typically elutes later on C18 columns |

| IS to Use | 5α-Androstan-3α,17α-diol-d3 | 5α-Androstan-3α,17β-diol-d3 |

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 200 µL plasma/urine.

-

Spike IS: Add 10 µL of 5α-Androstan-3α,17α-diol-d3 (100 ng/mL in MeOH).

-

Equilibrate for 15 mins to allow IS binding to matrix proteins.

-

-

Extraction (LLE):

-

Add 2 mL MTBE (Methyl tert-butyl ether).

-

Vortex (5 min) and Centrifuge (3000g, 5 min).

-

Evaporate supernatant to dryness under nitrogen.

-

-

Derivatization (Optional but Recommended):

-

Steroid diols have poor ionization efficiency in ESI.

-

Reagent: Picolinic acid or Dansyl chloride.

-

Mechanism:[3] Adds a charge-bearing moiety to the hydroxyl groups, enhancing sensitivity by 10-100x.

-

-

LC-MS/MS Analysis:

-

Column: High-resolution C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Gradient: 40-90% Acetonitrile with 0.1% Formic Acid.

-

Monitor:

-

Analyte: m/z Transition (e.g., 293

275 for underivatized water loss). -

IS (d3): m/z Transition (e.g., 296

278).

-

-

Caption: Analytical workflow emphasizing the early introduction of the d3-IS and the critical chromatographic resolution step.

References

-

World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024EAAS: Endogenous Anabolic Androgenic Steroids.Link

-

PubChem. (2025).[2][9] 5alpha-Androstane-3alpha,17alpha-diol (Compound Summary).[1][3][4][5][6][7][8][10] National Library of Medicine. Link

-

Polet, M., et al. (2016). Evaluation of the steroid profile in doping control: The role of 17-epi-androstanediol. Steroids.[1][4][6][9][10][12][13][14][15][16] Link

-

NIST Chemistry WebBook. (2025). Androstane-3,17-diol Isomers and Mass Spectra. National Institute of Standards and Technology. Link

Sources

- 1. Characterization of 17alpha-hydroxysteroid dehydrogenase activity (17alpha-HSD) and its involvement in the biosynthesis of epitestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 alpha-Androstane-3 alpha,17 beta-diol | C19H32O2 | CID 15818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wada-ama.org [wada-ama.org]

- 4. A high-performance liquid chromatography-tandem mass spectrometry assay of the androgenic neurosteroid 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6165-21-5 CAS MSDS (5A-ANDROSTANE-3A 17A-DIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5alpha-Androstan-3,17-dione () for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 5alpha-Androstane-3alpha,17alpha-diol | C19H32O2 | CID 9857254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5alpha-Androstane-3beta,17beta-diol | C19H32O2 | CID 242332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]

- 15. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]

- 16. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

Methodological & Application

Derivatization of 5α-Androstan-3α,17α-diol-d3 for GC-MS analysis

Executive Summary & Scientific Rationale

5α-Androstane-3α,17α-diol (often abbreviated as 3α,17α-diol or 17-epimer of 3α-diol) is a critical endogenous steroid metabolite.[1] While its 17β-isomer is a well-known marker of dihydrotestosterone (DHT) metabolism, the 17α-epimer is significant in specific metabolic pathways and as a reference standard in doping control and endocrinology.[1]

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to convert the polar hydroxyl groups at C3 and C17 into volatile, thermally stable moieties.[1] The 5α-Androstan-3α,17α-diol-d3 isotope serves as the gold-standard Internal Standard (ISTD) for quantitation, compensating for matrix effects and extraction losses.[1]

This protocol details the "WADA-grade" derivatization strategy , utilizing a catalyzed silylation reaction (MSTFA activated with NH₄I and Dithioerythritol).[1] This method is superior to simple silylation because it ensures complete conversion even in the presence of trace moisture or competing matrix components, a requirement for high-throughput drug development environments.[1]

Chemical Basis of Derivatization

The target analyte contains two secondary hydroxyl groups.[1] Direct injection leads to peak tailing and thermal degradation.[1] We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form Trimethylsilyl (TMS) ethers.[1]

Reaction Mechanism: The nucleophilic oxygen atoms of the 3α- and 17α-hydroxyl groups attack the silicon atom of MSTFA.[1] The leaving group is N-methyltrifluoroacetamide.[1] The addition of Ammonium Iodide (NH₄I) acts as a potent catalyst, generating in situ TMS-iodide, a stronger silylating agent than MSTFA alone.[1] Dithioerythritol (DTE) is added to prevent oxidation and stabilize the iodide.[1]

Figure 1: The conversion of the diol to its bis-TMS ether form facilitates GC separation and enhances ionization efficiency.[1]

Materials & Reagents

Critical Quality Attribute (CQA): Reagents must be anhydrous. Moisture is the primary cause of derivatization failure.[1]

| Reagent/Material | Specification | Purpose |

| Analyte (ISTD) | 5α-Androstan-3α,17α-diol-d3 | Internal Standard (Target) |

| Derivatization Agent | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Primary silyl donor |

| Catalyst | Ammonium Iodide (NH₄I) | Activates MSTFA (forms TMS-I) |

| Antioxidant | Dithioerythritol (DTE) or DTT | Protects Iodide, prevents oxidation |

| Solvent | n-Pentane or n-Heptane | Extraction/Reconstitution |

| Drying Agent | Sodium Sulfate (anhydrous) | Removal of residual water |

Preparation of "WADA Mix" (Activation Reagent):

-

Weigh 2 mg of NH₄I and 4 mg of DTE.[1]

-

Dissolve in 1 mL of MSTFA.

-

Note: Prepare fresh daily or store at -20°C in a desiccator. Discard if the solution turns dark brown/opaque (iodine liberation).[1]

Experimental Protocol

This workflow assumes the analyte is being extracted from a biological matrix (plasma/urine).[1] For neat standards, skip to Step 3.

Step 1: Sample Extraction (Liquid-Liquid Extraction)

-

Aliquot 1 mL of sample (urine/plasma).[1]

-

Spike with 50 ng of 5α-Androstan-3α,17α-diol-d3 (ISTD).[1]

-

Adjust pH to 7.0 (phosphate buffer) to ensure neutral species.[1]

-

Add 5 mL TBME (tert-Butyl methyl ether) .

-

Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

-

Transfer the organic (upper) layer to a fresh glass tube.[1]

Step 2: Evaporation

-

Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.[1]

-

Critical Step: Add 50 µL of absolute ethanol and re-evaporate to azeotropically remove trace water. The residue must be bone-dry.[1]

Step 3: Derivatization (The Reaction)[1]

-

To the dried residue, add 50 µL of the Prepared MSTFA/NH₄I/DTE Mix .

-

Cap the vial tightly (Teflon-lined cap).

-

Incubate at 60°C for 20 minutes (heating block).

-

Why? Sterically hindered hydroxyls (like 17α) require thermal energy to drive the reaction to completion.[1]

-

-

Allow to cool to room temperature.

-

(Optional) Transfer to an autosampler vial insert. For trace analysis, inject directly.[1]

Figure 2: Operational workflow ensuring sample integrity from extraction to injection.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

Gas Chromatography:

-

Column: Agilent HP-Ultra 1 or DB-1MS (100% Dimethylpolysiloxane), 17m x 0.20mm x 0.11µm.[1]

-

Note: Short, thin-film columns are preferred for steroids to minimize thermal exposure time.[1]

-

-

Carrier Gas: Helium, Constant Flow 1.0 mL/min.[1]

-

Injection: 1-2 µL, Split 1:10 (or Splitless for trace levels), 280°C.

-

Oven Program:

-

Start: 180°C (Hold 0 min).

-

Ramp 1: 3°C/min to 230°C.

-

Ramp 2: 40°C/min to 310°C (Hold 3 min).

-

Total Run Time: ~20 minutes.[1]

-

Mass Spectrometry (EI Source):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition: SIM (Selected Ion Monitoring) for quantitation.

SIM Parameters (Target Ions):

| Compound | Derivative | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) |

| 5α-Androstan-3α,17α-diol (d0) | Bis-TMS | 436 (M⁺) | 421 (M-15) | 256 (Ring A+B) |

| 5α-Androstan-3α,17α-diol-d3 | Bis-TMS | 439 (M⁺) | 424 (M-15) | 259 (Ring A+B)* |

*Note: Exact ions for d3 depend on the position of the label (e.g., 16,16,17-d3 vs 19,19,19-d3).[1] The values above assume a stable M+3 shift.

Results & Interpretation

Fragmentation Pattern

The Bis-TMS derivative of androstanediol (MW 436 for d0) exhibits a distinct fragmentation pattern:

-

m/z 436: Molecular Ion (M⁺).[1] Robust and often the base peak in clean spectra.[1]

-

m/z 421: Loss of Methyl group (M - 15).[1]

-

m/z 346: Loss of Trimethylsilanol (TMSOH, M - 90).[1]

-

m/z 256: Characteristic D-ring cleavage/loss of two TMSOH groups.

For the d3-ISTD , expect these ions to shift by +3 Da (e.g., 439, 424) assuming the deuterium is not lost during the specific fragmentation (which is rare for the molecular ion).[1]

Isomeric Separation

The 3α,17α-diol must be chromatographically resolved from the 3α,17β-diol (the major metabolite).[1] On a DB-1MS column:

-

3α,17α-diol elutes earlier than the 3α,17β-diol.[1]

-

Use the d3-ISTD retention time to positively identify the 17α peak in unknown samples.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Response (M+) | Moisture in sample or reagents.[1] | Re-dry sample with ethanol.[1] Replace MSTFA mix. Ensure caps are tight.[1] |

| Peak Tailing | Active sites in liner or column.[1] | Change liner (deactivated wool).[1] Trim column inlet (10 cm). |

| Extra Peaks (M+72) | Incomplete derivatization (Mono-TMS). | Increase reaction time or check heating block temp (must be 60°C). |

| Iodine Precipitate | Old Reagent.[1] | If the MSTFA/NH₄I mix is opaque/black, discard.[1] It should be light yellow/clear.[1] |

References

-

World Anti-Doping Agency (WADA). (2021).[1] Technical Document TD2021EAAS: Endogenous Anabolic Androgenic Steroids - Measurement and Reporting.[1]Link

-

Mareck, U., et al. (2008).[1] Identification of the aromatase inhibitor letrozole in urine by gas chromatography/mass spectrometry.[1] Rapid Communications in Mass Spectrometry.[1] Link (Demonstrates MSTFA/NH4I/DTE utility).

-

NIST Mass Spectrometry Data Center. (2023).[1] Androstane-3,17-diol, (3α,5α,17α)-, 2TMS derivative Mass Spectrum.[1][3][4] NIST Chemistry WebBook, SRD 69.[1] Link

-

Gauthier, J., et al. (2024).[1] Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link[1]

Sources

Application Note: Precision Quantification of 5α-Androstan-3α,17α-diol using Deuterated Internal Standards

Introduction & Scientific Context

In the field of anti-doping and steroid biochemistry, the "Steroid Profile" is the cornerstone of the Athlete Biological Passport (ABP).[1] While much attention is given to Testosterone (T) and its direct metabolites (e.g., 5α-Androstane-3α,17β-diol), the integrity of the ratio markers depends equally on the denominator: Epitestosterone (E) .

5α-Androstan-3α,17α-diol (hereafter referred to as 5α,17α-diol ) is a primary downstream metabolite of Epitestosterone.[2] Unlike its 17β-isomer (a DHT metabolite), the 17α-isomer serves as a retrospective marker for Epitestosterone administration or metabolism.[2] Accurate quantification of this isomer is critical when investigating atypical T/E ratios or confirming the exogenous origin of epitestosterone.

This protocol details the application of 5α-Androstan-3α,17α-diol-d3 (Internal Standard) for precision quantification.[2] The use of a deuterated internal standard (IS) corrects for variations in hydrolysis efficiency, extraction recovery, and derivatization kinetics—the three "silent killers" of quantitative accuracy in steroid analysis.

The Role of the Internal Standard (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. The d3-analog mimics the analyte's physicochemical behavior but provides a distinct mass signature (+3 Da).[2]

-

Carrier Effect: The IS acts as a carrier, preventing the loss of trace endogenous analyte to active sites on glassware or the GC inlet.

-

Normalization: Any ion suppression in the MS source affects the IS and analyte equally, negating matrix effects.

Experimental Workflow

Reagents & Materials[2]

-

Analyte Standard: 5α-Androstan-3α,17α-diol (Certified Reference Material).[2]

-

Internal Standard: 5α-Androstan-3α,17α-diol-d3 (Isotopic purity >98%).[2]

-

Enzyme:

-Glucuronidase (E. coli K12 strain).[2] Note: E. coli is preferred over Helix pomatia to avoid artifactual conversion of 5-ene steroids.[2] -

Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 2% TMCS (Trimethylchlorosilane) or NH4I/I2 for enol-TMS (optional, but standard TMS is sufficient for diols).[2]

-

Solvents: TBME (tert-Butyl methyl ether), Methanol, Pentane (HPLC Grade).[2]

Sample Preparation Protocol

Step 1: Internal Standard Addition To 2.0 mL of urine, add 20 µL of Internal Standard solution (concentration 100 ng/mL).

-

Critical: Equilibrate for 15 minutes. This ensures the IS binds to the matrix proteins similarly to the endogenous steroid.

Step 2: Enzymatic Hydrolysis

Add 1.0 mL of Phosphate Buffer (pH 7.[2]0) and 50 µL of

-

Mechanism:[3][4][5] Cleaves the glucuronide moiety from the C3 and C17 positions, rendering the steroid extractable by organic solvents.

Step 3: Liquid-Liquid Extraction (LLE) Add 5.0 mL of TBME.[2] Vortex vigorously for 2 minutes.[2] Centrifuge at 3000 rpm for 5 minutes.

-

Phase Separation: Freeze the aqueous (bottom) layer in a dry-ice/acetone bath.[2] Decant the organic (top) layer into a fresh tube.

-

Why TBME? It offers excellent recovery for neutral steroids while minimizing the extraction of acidic interferences compared to Ethyl Acetate.[2]

Step 4: Evaporation & Drying Evaporate the organic solvent under a stream of nitrogen at 40°C. Ensure the residue is completely dry. Moisture kills the derivatization reaction.[2]

Step 5: Derivatization (TMS Ether Formation) Add 50 µL of MSTFA/TMCS (100:2). Incubate at 60°C for 30 minutes.

-

Reaction:

-

Outcome: Both hydroxyl groups (3α and 17α) are silylated, increasing volatility and thermal stability for GC.[2]

Workflow Visualization

Figure 1: Analytical workflow for the extraction and quantification of 5α,17α-diol.

Instrumental Analysis (GC-MS/MS)[2][4][6][7][8][9]

The separation of the 17α-isomer from the 17β-isomer (DHT metabolite) is the critical chromatographic challenge.

Gas Chromatography Parameters

-

Column: Agilent HP-1 Ultra or DB-1MS (17m x 0.20mm x 0.11µm).[2]

-

Carrier Gas: Helium, constant flow 1.0 mL/min.[2]

-

Temperature Program:

-

Start: 180°C (Hold 1 min)

-

Ramp: 3°C/min to 230°C

-

Ramp: 30°C/min to 310°C (Hold 3 min)

-

-

Inlet: Split/Splitless (10:1 split recommended to prevent column overload), 280°C.

Mass Spectrometry (EI - Triple Quadrupole)

Electron Ionization (70 eV) produces a consistent fragmentation pattern.[2] The bis-TMS derivative of androstanediols typically loses methyl groups and silanol moieties.[2]

Target Ions (MRM Transitions):

| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 5α,17α-diol | Bis-TMS | 436.4 ( | 346.3 ( | 15 | 25 |

| 436.4 ( | 331.3 ( | 20 | 25 | ||

| 421.4 ( | 331.3 | 15 | 25 | ||

| 5α,17α-diol-d3 | Bis-TMS | 439.4 ( | 349.3 | 15 | 25 |

| (Internal Standard) | 439.4 ( | 334.3 | 20 | 25 |

Note: The molecular ion (M+) is robust for these saturated steroids. The transition 436 -> 346 represents the loss of trimethylsilanol (90 Da).

Data Analysis & Validation

Identification Criteria (WADA TD2021IDCR)

-

Retention Time (RT): The Relative Retention Time (RRT) of the analyte must not differ by more than ±0.5% (or ±1% depending on method) from the associated deuterated IS.

-

Ion Ratios: The relative abundance of the two diagnostic transitions must fall within the tolerance windows (e.g., ±20% relative) established by the reference standard.

Quantification Calculation

WhereIsotopic Stability Logic

Figure 2: The mechanism of error cancellation using Isotope Dilution Mass Spectrometry.

Troubleshooting & Pitfalls

-

Incomplete Silylation: If moisture is present, you will see "mono-TMS" peaks (MW 364) instead of the bis-TMS (MW 436).[2] Solution: Re-dry the extract with Nitrogen and add fresh MSTFA.[2]

-

Isomer Co-elution: 5α-Androstan-3β,17α-diol (another isomer) may co-elute.[2] Solution: Optimize the GC temperature ramp. A slower ramp (2°C/min) around the elution time usually resolves these isomers.

-

Protium-Deuterium Exchange: Ensure your d3-label is on the carbon skeleton (e.g., C19 methyl or C16/17 non-enolizable positions).[2] Labels at C2 or C4 can exchange with solvent protons during acidic/basic hydrolysis steps, leading to signal loss in the IS channel.[2]

References

-

World Anti-Doping Agency. (2021).[2][4][6][7] Technical Document TD2021EAAS: Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile. [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 9857254, 5alpha-Androstane-3alpha,17alpha-diol. [Link][2]

-

Mareck, U., et al. (2008).[2] Reporting of steroid profiles: The necessity of a confirmation procedure.[4][8] In: Recent Advances in Doping Analysis (16).[2] Sport und Buch Strauß, Köln.[2] [Link]

-

Van Eenoo, P., & Delbeke, F. T. (2006).[2] Metabolism and excretion of anabolic steroids in doping control—New steroids and new insights.[2] Journal of Steroid Biochemistry and Molecular Biology.[2] [Link]

Sources

- 1. wada-ama.org [wada-ama.org]

- 2. 5alpha-Androstane-3alpha,17alpha-diol | C19H32O2 | CID 9857254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. wada-ama.org [wada-ama.org]

- 5. 17α-Methyl-5α-androstane-3α,17β-diol, 2TMS derivative [webbook.nist.gov]

- 6. wada-ama.org [wada-ama.org]

- 7. wada-ama.org [wada-ama.org]

- 8. wada-ama.org [wada-ama.org]

Application Note: High-Resolution Separation and Quantification of Androstanediol Isomers in Human Serum Using Biphenyl Chromatography Coupled with Mass Spectrometry

Abstract

The accurate quantification of androstanediol isomers, specifically 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol), is crucial for clinical research in endocrinology and neurobiology.[1][2] These isomers, which are metabolites of dihydrotestosterone (DHT), present a significant analytical challenge due to their isobaric nature and structural similarity. This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the baseline separation and accurate quantification of 3α-Adiol and 3β-Adiol in human serum. The method leverages the unique selectivity of a biphenyl stationary phase, which provides enhanced resolution compared to traditional C18 columns.[3][4] Quantification is achieved using stable isotope-labeled internal standards (d3-Androstanediol isomers), ensuring high precision and accuracy by correcting for matrix effects and procedural variability.[5][6]

Introduction: The Analytical Challenge of Steroid Isomers

Steroid hormones and their metabolites are key signaling molecules involved in a vast array of physiological processes.[7] Androstanediol isomers, particularly 3α-Adiol and 3β-Adiol, are important biomarkers for studying androgen metabolism and action.[6][8] However, their nearly identical mass and subtle structural differences make them indistinguishable by mass spectrometry alone, necessitating effective chromatographic separation for accurate measurement.[3]

Traditional reversed-phase columns, such as C18, often fail to provide adequate resolution for these challenging epimers.[3] Biphenyl-phase columns have emerged as a powerful tool for steroid analysis, offering alternative selectivity driven by π-π interactions between the biphenyl ligands and the steroid's polycyclic structure.[4][9][10] This unique retention mechanism allows for the separation of closely related isomers that are difficult to resolve otherwise.[3][11]

Furthermore, to ensure the reliability of quantification in complex biological matrices like serum, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[5] A SIL-IS, such as a deuterated (d3) analog of the analyte, co-elutes and experiences identical ionization effects, providing a reliable means to correct for variations during sample preparation and analysis.[6][12] This protocol combines the superior resolving power of biphenyl chromatography with the precision of isotope dilution mass spectrometry.

Principle of Biphenyl Phase Separation

The enhanced separation of androstanediol isomers on a biphenyl column stems from its unique stationary phase chemistry. Unlike aliphatic C18 phases that primarily rely on hydrophobic interactions, the biphenyl phase introduces aromatic selectivity.

-

π-π Interactions: The electron-rich biphenyl groups on the stationary phase can engage in π-π stacking interactions with the steroid nucleus of the androstanediol isomers. Subtle differences in the stereochemistry of the isomers (e.g., the orientation of the hydroxyl group at the 3-position) can alter the planarity and electron distribution of the molecule, leading to differential strength in these π-π interactions and, consequently, chromatographic separation.[9][10]

-

Dipole-Induced Dipole Interactions: Biphenyl phases are more polarizable than C18 phases, allowing for stronger dipole-induced dipole interactions, which contributes to the unique selectivity for moderately polar analytes like steroids.[9]

-

Shape Selectivity: The rigid structure of the biphenyl ligands provides a degree of shape selectivity, allowing the column to better distinguish between the spatial arrangements of the 3α- and 3β-epimers.

The diagram below illustrates the proposed interaction mechanism.

Caption: Mechanism of Isomer Separation on Biphenyl Phase.

Materials and Methods

Reagents and Standards

-

Analytes: 3α-Androstanediol and 3β-Androstanediol reference standards (Sigma-Aldrich or equivalent).

-

Internal Standards: 3α-Androstanediol-d3 and 3β-Androstanediol-d3 (Cerilliant or equivalent).

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water (Fisher Scientific or equivalent).

-

Additives: Formic acid (≥99%) and Ammonium fluoride (≥99.99%) (Sigma-Aldrich or equivalent).

-

Matrix: Double charcoal-stripped human serum (Bioreclamation Inc. or equivalent) for calibrators and quality controls.

Instrumentation and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UHPLC and Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| UHPLC System | Thermo Scientific™ Vanquish™ Horizon or equivalent[3] |

| Analytical Column | Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent[6] |

| Mobile Phase A | Water with 0.2 mM Ammonium Fluoride[4] |

| Mobile Phase B | Methanol[3][4] |

| Flow Rate | 0.4 mL/min |

| Gradient | 55% B to 75% B over 8 minutes, followed by wash and re-equilibration |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Thermo Scientific™ TSQ Altis™ or equivalent |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |

| Capillary Voltage | 3500 V[13] |

| Vaporizer Temp. | 300 °C |

| Ion Transfer Tube Temp. | 325 °C |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Table 2: SRM Transitions for Analytes and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| 3α/3β-Androstanediol | 275.2 | 257.2 | 12 |

| 3α/3β-Androstanediol-d3 | 278.2 | 260.2 | 12 |

Note: Collision energies should be optimized for the specific instrument used.

Experimental Protocols

The overall workflow involves serum sample preparation, LC-MS/MS analysis, and data processing.

Caption: Overall Experimental Workflow.

Preparation of Stock Solutions and Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (3α-Adiol, 3β-Adiol) and deuterated internal standard (3α-Adiol-d3, 3β-Adiol-d3) in methanol to create individual 1 mg/mL stock solutions.

-

Working Standard Solution (1 µg/mL): Create a combined working solution of the native analytes (3α-Adiol and 3β-Adiol) at 1 µg/mL in methanol.

-

Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a combined working IS solution of the deuterated standards at 100 ng/mL in methanol.

-

Calibration Curve: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into double charcoal-stripped serum to achieve a concentration range of 50 pg/mL to 50,000 pg/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 150, 2500, and 40000 pg/mL) in stripped serum.

Serum Sample Preparation Protocol

-

Aliquot: Pipette 200 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the 100 ng/mL IS spiking solution to each tube.

-

Precipitate Proteins: Add 800 µL of ice-cold methanol. This protein precipitation step releases steroids bound to carrier proteins.[14]

-

Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex for 30 seconds to dissolve the analytes.

-

Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for injection.

Results and Discussion

This method provides excellent chromatographic resolution of the 3α- and 3β-androstanediol isomers, which is critical for their individual quantification. A typical chromatogram will show two distinct, baseline-separated peaks for the isomers, a feat not readily achievable on standard C18 phases.[3] The use of methanol as the organic mobile phase modifier has been shown to provide extra retention and selectivity for structurally similar steroids on biphenyl columns.[3]

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery, and matrix effects.[4]

-

Linearity: The calibration curve, constructed by plotting the peak area ratio (analyte/IS) against concentration, is expected to be linear over the range of 50–50,000 pg/mL with a correlation coefficient (R²) > 0.99.[4]

-

Accuracy and Precision: Inter- and intra-day accuracy should be within 85-115% (80-120% at the lower limit of quantification), and precision (CV%) should be less than 15%.[4][15]

-

Matrix Effects: The use of co-eluting d3-internal standards effectively compensates for any ion suppression or enhancement caused by the serum matrix, with matrix effects typically falling between 90% and 110%.[4][15]

Conclusion

The described LC-MS/MS method, utilizing a biphenyl stationary phase and stable isotope-labeled internal standards, offers a highly selective, sensitive, and robust solution for the simultaneous quantification of 3α- and 3β-androstanediol isomers in human serum. The unique selectivity of the biphenyl column is key to achieving the necessary chromatographic separation of these challenging epimers. This protocol provides researchers and drug development professionals with a reliable tool for accurately profiling androgen metabolism, facilitating deeper insights in clinical and pharmaceutical research.

References

-

Isaacsohn, I. J., & Clark, A. F. (1979). Subnormal tissue 3 alpha-androstanediol and androsterone in prostatic hyperplasia. The Journal of steroid biochemistry, 11(1A), 153–158. Retrieved from [Link]

-

Browne, K. R., Squires, C., Dabelea, D., Christians, U., & Schauer, I. E. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and bioanalytical chemistry, 413(23), 5821–5833. Retrieved from [Link]

-

Garrido, M. P., Fojtíková, M., Bigas, J., & Castaño-Vinyals, G. (2021). Development and validation of a productive liquid chromatography-tandem mass spectrometry method for the analysis of androgens, estrogens, glucocorticoids and progestagens in human serum. medRxiv. Retrieved from [Link]

-

Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Shimadzu Corporation. Retrieved from [Link]

-

Lindner, J., Schiener, S., & Vogeser, M. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of pharmaceutical and biomedical analysis, 145, 1–8. Retrieved from [Link]

-

Fougere, B. J., He, L., & Lucy, C. A. (2014). Liquid-phase separation of structurally similar steroids using phenyl stationary phases. Analytical Methods, 6(15), 5873-5880. Retrieved from [Link]

-

Krieg, M., Bartsch, W., Janssen, W., & Voigt, K. D. (1978). Binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of 5alpha-androstane-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro. Journal of endocrinology, 79(3), 353–363. Retrieved from [Link]

-

Star-Weinstock, M., & Altemus, M. (2013). A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma. Analytical and bioanalytical chemistry, 405(29), 9497–9508. Retrieved from [Link]

-

Handelsman, D. J., & Wartofsky, L. (2022). An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum. Journal of the Endocrine Society, 6(5), bvac037. Retrieved from [Link]

-

Stárka, L., & Sosvorová, L. (2020). Analytical Methods for the Determination of Neuroactive Steroids. Molecules (Basel, Switzerland), 25(21), 5183. Retrieved from [Link]

-

Eureka Lab Division. (2020). STEROID HORMONES IN SERUM by LC/MS – Code LC72310. Eureka Kit Cromatografici. Retrieved from [Link]

-

Kuuranne, T., Saukko, P., & Pystynen, K. (2020). Establishment of reference intervals for serum concentrations of androstanediol glucuronide by a newly developed LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Retrieved from [Link]

-

Fougere, B. J., He, L., & Lucy, C. A. (2014). Liquid-phase separation of structurally similar steroids using phenyl stationary phases. Analytical Methods, 6(15), 5873-5880. Retrieved from [Link]

-

Owen, L. J., & Keevil, B. G. (2012). Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. Annals of Clinical Biochemistry, 49(Pt 2), 186–188. Retrieved from [Link]

-

Immusmol. (n.d.). Androstanediol-Glucuronide ELISA kit I Human Serum I Fast (45min). Immusmol. Retrieved from [Link]

-

Horton, R., & Tait, J. F. (1986). Studies on the origin of androstanediol and androstanediol glucuronide in young and elderly men. The Journal of clinical endocrinology and metabolism, 62(4), 679–684. Retrieved from [Link]

-

Desai, R., & Handelsman, D. J. (2019). Simultaneous Measurement of 18 Steroids in Human and Mouse Serum by Liquid Chromatography–Mass Spectrometry without Derivatization to Profile the Classical and Alternate Pathways of Androgen Synthesis and Metabolism. Clinical Mass Spectrometry, 11, 42-51. Retrieved from [Link]

-

Browne, K. R., Squires, C., Dabelea, D., Christians, U., & Schauer, I. E. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(23), 5821-5833. Retrieved from [Link]

-

Agilent Technologies. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Agilent Technologies. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Clinical Research Method for the Analysis of Serum Testosterone and Androstenedione. Waters Corporation. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 49(1), 1-8. Retrieved from [Link]

-

Higashi, T., Ura, S., & Shimada, K. (2001). Studies on neurosteroids XVIII LC-MS analysis of changes in rat brain and serum testosterone levels induced by immobilization stress and ethanol administration. Journal of health science, 47(5), 450-456. Retrieved from [Link]

-

Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). Steroids on Biphenyl Column. MAC-MOD Analytical. Retrieved from [Link]

Sources

- 1. Subnormal tissue 3 alpha-androstanediol and androsterone in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of 5alpha-androstane-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Studies on the origin of androstanediol and androstanediol glucuronide in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Liquid-phase separation of structurally similar steroids using phenyl stationary phases - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. medrxiv.org [medrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for d3-Androstanediol Analysis in Biological Matrices

Abstract

This guide provides a detailed technical overview and actionable protocols for the solid-phase extraction (SPE) of d3-androstanediol from complex biological matrices such as human serum and plasma. As a deuterated internal standard, d3-androstanediol is critical for ensuring accuracy and precision in quantitative LC-MS/MS assays of its endogenous counterpart, 5α-androstane-3α,17β-diol (3α-androstanediol). We delve into the foundational principles of SPE sorbent selection, mandatory sample pretreatment steps including enzymatic hydrolysis of conjugates, and provide two distinct, field-proven protocols using reversed-phase and mixed-mode cation exchange chemistries. The causality behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Challenge

Androstanediol and its conjugates are key metabolites of potent androgens like dihydrotestosterone (DHT), making their quantification essential for clinical research in endocrinology and metabolic disorders.[1][2] The gold-standard for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[3] However, the accuracy of LC-MS/MS is highly dependent on the purity of the sample extract.[4] Biological fluids are complex mixtures of proteins, phospholipids, salts, and other endogenous molecules that can cause significant matrix effects, leading to ion suppression or enhancement and compromising data integrity.[5][6]

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-androstanediol, is the most effective strategy to compensate for analyte loss during sample processing and to correct for variability in instrument response caused by matrix effects.[6] Therefore, a robust and reproducible SPE method that ensures high recovery for both the analyte and its SIL-IS is paramount for a self-validating and trustworthy bioanalytical workflow.

Foundational Principles: Selecting the Right SPE Chemistry

The choice of SPE sorbent is dictated by the physicochemical properties of d3-androstanediol and the nature of the sample matrix. As a steroid, androstanediol is a moderately non-polar molecule. The two most effective SPE strategies for this class of compounds are reversed-phase and mixed-mode extraction.

Reversed-Phase (RP) SPE